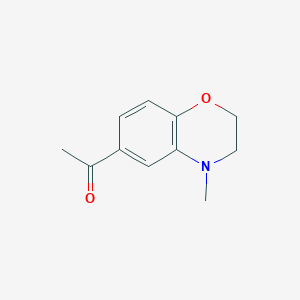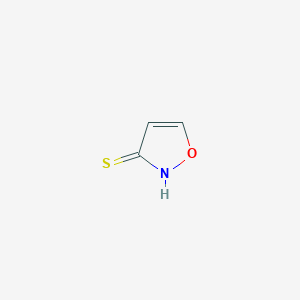
3-Mercaptoisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptoisoxazole is a heterocyclic compound featuring a five-membered ring with one sulfur atom and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptoisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with sulfur sources under controlled conditions. Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold chloride, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often involve the use of environmentally friendly reagents and conditions to ensure scalability and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mercaptoisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sulfur atom is particularly reactive, making it susceptible to oxidation and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in this compound to form sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoxazole derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Mercaptoisoxazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-Mercaptoisoxazole and its derivatives often involves interactions with biological targets through the sulfur and nitrogen atoms in the isoxazole ring. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxazole: Similar to isoxazole but with an oxygen atom instead of sulfur.
Uniqueness of 3-Mercaptoisoxazole: this compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Propriétés
Formule moléculaire |
C3H3NOS |
|---|---|
Poids moléculaire |
101.13 g/mol |
Nom IUPAC |
1,2-oxazole-3-thione |
InChI |
InChI=1S/C3H3NOS/c6-3-1-2-5-4-3/h1-2H,(H,4,6) |
Clé InChI |
YDVARACJVYZWSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CONC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
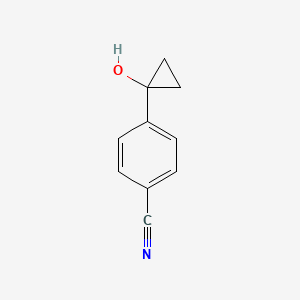

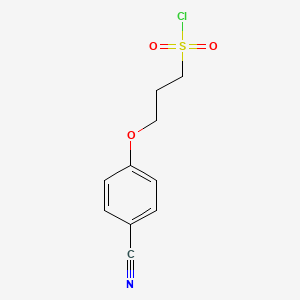
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
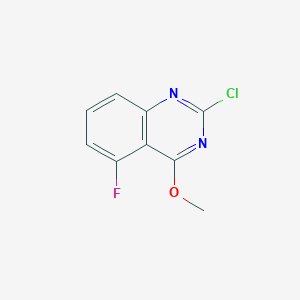
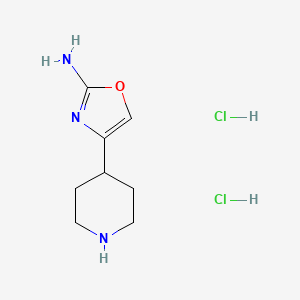

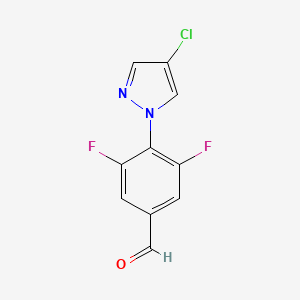
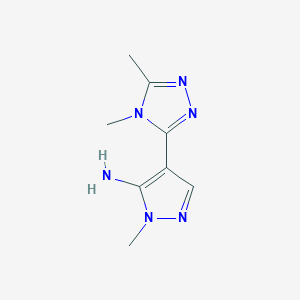
![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)


